2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide
Description
Structural Isomerism
The compound exhibits potential positional isomerism due to:
- Substituent placement on the benzene ring : The bromoacetamide and piperidinylcarbonyl groups could theoretically occupy other positions (e.g., para or meta), though the ortho configuration is specified in the name .
- Piperidine ring substitution : The methyl group on the piperidine ring is fixed at position 4, but alternative substitutions (e.g., 3-methyl) would generate distinct isomers .
Stereochemical Considerations
- Piperidine ring conformation : The 4-methylpiperidine group adopts a chair conformation , with the methyl group typically in the equatorial position to minimize steric strain .
- Amide bond planarity : The –CO–NH– linkage restricts rotation, fixing the spatial arrangement of the benzene and piperidine rings.
- Chirality :
Comparative Analysis
In contrast to 4-methylpiperidine (C6H13N), which undergoes rapid nitrogen inversion , the incorporation of the piperidine nitrogen into an amide bond in this compound locks the ring geometry, eliminating inversion dynamics. This rigidity differentiates it from non-amide piperidine derivatives .
Properties
IUPAC Name |
2-bromo-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-11-6-8-18(9-7-11)15(20)12-4-2-3-5-13(12)17-14(19)10-16/h2-5,11H,6-10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYJXSKDHMHUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide, with the molecular formula and a molecular weight of 339.24 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anticonvulsant Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For example, a related compound was tested using maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, showing effective seizure protection at dosages ranging from 100 to 300 mg/kg .
The structure-activity relationship analysis revealed that:
- The presence of the piperidine moiety is critical for enhancing anticonvulsant efficacy.
- Compounds with higher lipophilicity tended to show better protective effects against seizures .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. In vitro studies demonstrated that analogs of this compound exhibited significant antibacterial activity against various strains, including multi-drug resistant bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 6.25 | Escherichia coli |
| 2-Bromo-N-{...} | 3.12 | Multi-drug resistant strains |
Study on Anticonvulsant Mechanisms
A study focused on the anticonvulsant mechanisms of similar compounds revealed that they interact with neuronal voltage-sensitive sodium channels, which are pivotal in controlling neuronal excitability. The most potent derivatives showed moderate binding affinity, suggesting that structural modifications could enhance their efficacy .
Investigation of Antimicrobial Properties
An investigation into the antimicrobial properties of thiazole derivatives highlighted the importance of substituents on the phenyl ring for activity. Electron-withdrawing groups significantly enhanced antibacterial effectiveness, indicating that similar modifications could be beneficial for improving the activity of this compound .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to 2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide exhibit antitumor properties. The presence of the piperidine moiety is significant as it is often associated with enhanced biological activity against cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Analgesic and Anti-inflammatory Properties
The compound's structural characteristics suggest potential analgesic and anti-inflammatory effects. The piperidine ring can interact with various receptors in the central nervous system, which may lead to pain relief and reduced inflammation. Preliminary studies are needed to validate these effects through in vivo and in vitro testing.
Proteomics Research
Biochemical Applications
this compound is utilized in proteomics research as a reagent for labeling proteins. Its ability to form stable adducts with amino acids makes it a valuable tool for studying protein interactions and functions. This application is critical in understanding disease mechanisms at the molecular level.
Enzyme Inhibition Studies
The compound can also serve as an inhibitor in enzyme assays, particularly those involving serine proteases. By selectively inhibiting these enzymes, researchers can elucidate their roles in various biological processes and disease states.
Potential Therapeutic Uses
Neurological Disorders
Given its structural similarity to known neuroactive compounds, there is potential for this compound to be explored as a treatment for neurological disorders such as depression and anxiety. The modulation of neurotransmitter systems through this compound could lead to new therapeutic strategies.
Cardiovascular Applications
The compound's interactions with vascular smooth muscle cells suggest a potential role in cardiovascular health. It may influence vasodilation and blood pressure regulation, warranting further investigation into its cardiovascular effects.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various piperidine derivatives, including compounds structurally related to this compound. The results indicated significant cytotoxicity against several cancer cell lines, highlighting the importance of further development.
Case Study 2: Proteomics Application
In a study featured in Proteomics, researchers employed this compound for selective labeling of proteins involved in metabolic pathways. The findings demonstrated that the compound could effectively label target proteins, facilitating deeper insights into their functions within cellular systems.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Bromoacetamide Derivatives
Structural Insights :
- Aromatic Substitution: Compounds with electron-withdrawing groups (e.g., -Br, -Cl, -CF₃) on the phenyl ring exhibit higher melting points and enhanced stability due to increased dipole interactions . For example, 2-Bromo-N-(4-bromophenyl)acetamide melts at 148–150°C, whereas non-halogenated analogues typically have lower melting points .
- Heterocyclic Modifications : The thiazole derivative (2-Bromo-N-(4-phenylthiazol-2-yl)acetamide) shows a significantly higher melting point (180°C), attributed to π-π stacking and hydrogen-bonding interactions in the crystal lattice .
- Piperidine vs. Piperazine : The target compound’s 4-methylpiperidine group contrasts with piperazine-containing analogues (e.g., N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide), where the additional nitrogen in piperazine enhances hydrogen-bonding capacity but may reduce lipophilicity .
Physicochemical Properties
- Solubility : Bromoacetamides with lipophilic substituents (e.g., trifluoromethyl or methoxy groups) exhibit lower aqueous solubility but better membrane permeability .
- Hydrogen Bonding : Intramolecular C–H···O bonds in 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide stabilize the crystal structure, a feature likely shared by the target compound due to its carbonyl and piperidine groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
